molecular formula C13H19FN2O2 B13620225 (R)-tert-Butyl (3-(1-aminoethyl)-4-fluorophenyl)carbamate

(R)-tert-Butyl (3-(1-aminoethyl)-4-fluorophenyl)carbamate

Cat. No.: B13620225
M. Wt: 254.30 g/mol
InChI Key: PUNOFXOSVQQFSG-MRVPVSSYSA-N
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Description

tert-Butyl N-{3-[(1R)-1-aminoethyl]-4-fluorophenyl}carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a fluorophenyl group, and an aminoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-{3-[(1R)-1-aminoethyl]-4-fluorophenyl}carbamate typically involves the reaction of tert-butyl carbamate with 3-[(1R)-1-aminoethyl]-4-fluorophenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of tert-butyl N-{3-[(1R)-1-aminoethyl]-4-fluorophenyl}carbamate may involve the use of flow microreactor systems. These systems allow for the efficient and sustainable synthesis of the compound by providing precise control over reaction parameters such as temperature, pressure, and flow rates . The use of flow microreactors can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-{3-[(1R)-1-aminoethyl]-4-fluorophenyl}carbamate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under mild to moderate conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed under controlled conditions.

    Substitution: Reagents such as halogens, alkylating agents, or acylating agents can be used in the presence of suitable catalysts or under specific reaction conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted carbamates.

Scientific Research Applications

tert-Butyl N-{3-[(1R)-1-aminoethyl]-4-fluorophenyl}carbamate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl N-{3-[(1R)-1-aminoethyl]-4-fluorophenyl}carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways . The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl N-{3-[(1R)-1-aminoethyl]-4-fluorophenyl}carbamate is unique due to the presence of the fluorophenyl group, which imparts specific electronic and steric properties to the molecule. This uniqueness makes it valuable in applications where these properties are advantageous, such as in the design of enzyme inhibitors or receptor modulators.

Properties

Molecular Formula

C13H19FN2O2

Molecular Weight

254.30 g/mol

IUPAC Name

tert-butyl N-[3-[(1R)-1-aminoethyl]-4-fluorophenyl]carbamate

InChI

InChI=1S/C13H19FN2O2/c1-8(15)10-7-9(5-6-11(10)14)16-12(17)18-13(2,3)4/h5-8H,15H2,1-4H3,(H,16,17)/t8-/m1/s1

InChI Key

PUNOFXOSVQQFSG-MRVPVSSYSA-N

Isomeric SMILES

C[C@H](C1=C(C=CC(=C1)NC(=O)OC(C)(C)C)F)N

Canonical SMILES

CC(C1=C(C=CC(=C1)NC(=O)OC(C)(C)C)F)N

Origin of Product

United States

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